molecular formula C13H15NO2 B11884857 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde

1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde

Cat. No.: B11884857
M. Wt: 217.26 g/mol
InChI Key: MNXFDVWOMYLUIS-UHFFFAOYSA-N
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Description

1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is a complex organic compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals . This compound, in particular, is characterized by its unique structure, which includes an acetyl group, a methyl group, and a carbaldehyde group attached to the tetrahydroquinoline core.

Preparation Methods

The synthesis of 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold. Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis and high yield .

Chemical Reactions Analysis

1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and carbaldehyde positions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be compared to other tetrahydroquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-acetyl-2-methyl-3,4-dihydro-2H-quinoline-4-carbaldehyde

InChI

InChI=1S/C13H15NO2/c1-9-7-11(8-15)12-5-3-4-6-13(12)14(9)10(2)16/h3-6,8-9,11H,7H2,1-2H3

InChI Key

MNXFDVWOMYLUIS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C)C=O

Origin of Product

United States

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